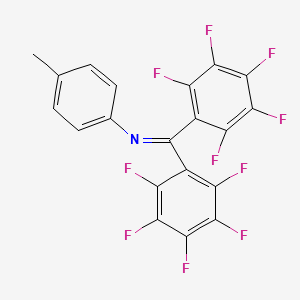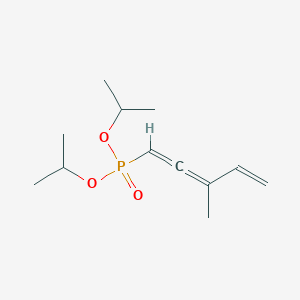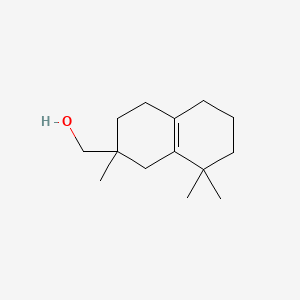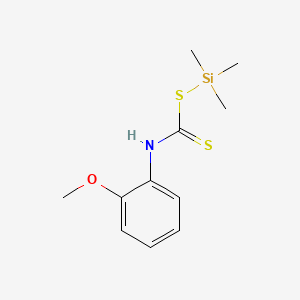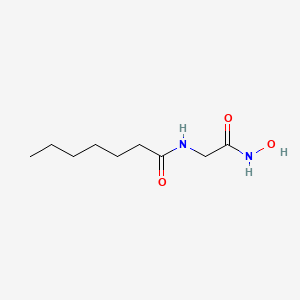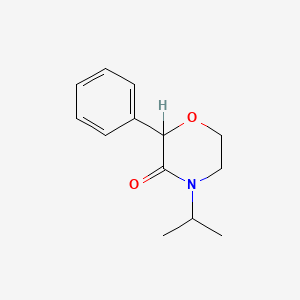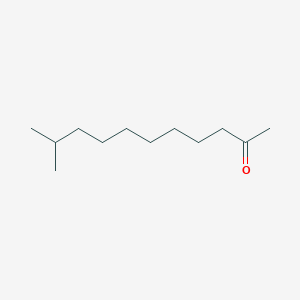
2,2'-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and iminomethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) typically involves multi-step organic reactions. The initial steps often include the formation of the naphthalene core, followed by the introduction of hydroxyl groups through hydroxylation reactions. Subsequent steps involve the addition of iminomethyl and alkyl substituents under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iminomethyl groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the iminomethyl groups may produce primary amines.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl and iminomethyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iminomethyl groups may participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives with hydroxyl and iminomethyl groups, such as:
- 2,2’-Bis(8-aminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
- 2,2’-Bis(8-hydroxymethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
Uniqueness
What sets 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) apart is its specific combination of substituents, which confer unique chemical and biological properties. The hexyliminomethyl groups, in particular, provide distinct hydrophobic and electronic characteristics that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
73816-73-6 |
|---|---|
Molekularformel |
C42H56N2O6 |
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-4-propan-2-ylnaphthalen-2-yl]-3-methyl-4-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-37-27(19-31(45)39(29)47)33(23(3)4)25(7)35(41(37)49)36-26(8)34(24(5)6)28-20-32(46)40(48)30(38(28)42(36)50)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
InChI-Schlüssel |
PPXRONDXIILDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=CC1=C2C(=CC(=C1O)O)C(=C(C(=C2O)C3=C(C4=C(C(=C(C=C4C(=C3C)C(C)C)O)O)C=NCCCCCC)O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




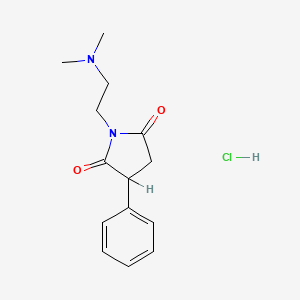
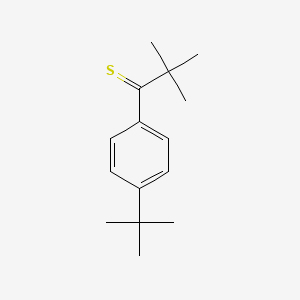
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
